molecular formula C21H20N4OS B11407581 8-(4-methylphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-methylphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11407581
M. Wt: 376.5 g/mol
InChI Key: BTIQIPOCXNKMHA-UHFFFAOYSA-N
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Description

8-(4-methylphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique structure that includes a pyridine ring, a thiadiazine ring, and a nitrile group, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methylphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Construction of the Thiadiazine Ring: This step often involves the cyclization of a precursor containing sulfur and nitrogen atoms. Reagents such as thiosemicarbazide and carbon disulfide can be used under basic conditions.

    Introduction of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.

    Final Assembly: The final step involves the coupling of the pyridine and thiadiazine rings, often through a condensation reaction facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, aldehydes.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could be a candidate for drug design, targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(4-methylphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    8-(4-methylphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: This compound is unique due to its specific combination of functional groups and ring structures.

    Other Thiadiazine Derivatives: Compounds with similar thiadiazine rings but different substituents can exhibit different chemical and biological properties.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups can serve as analogs for comparative studies.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and ring systems, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H20N4OS

Molecular Weight

376.5 g/mol

IUPAC Name

8-(4-methylphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H20N4OS/c1-15-4-6-17(7-5-15)18-9-20(26)25-13-24(12-16-3-2-8-23-11-16)14-27-21(25)19(18)10-22/h2-8,11,18H,9,12-14H2,1H3

InChI Key

BTIQIPOCXNKMHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)CC4=CN=CC=C4

Origin of Product

United States

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